2-ethyl-N-(2-ethylphenyl)butanamide
Description
2-Ethyl-N-(2-ethylphenyl)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with ethyl groups at the 2-position of both the aliphatic chain and the aromatic ring. The compound’s molecular formula is C₁₄H₂₁NO (molecular weight: 219.33 g/mol), with the ethyl groups contributing to increased hydrophobicity and steric bulk compared to simpler aryl amides.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-ethyl-N-(2-ethylphenyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-4-11(5-2)14(16)15-13-10-8-7-9-12(13)6-3/h7-11H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
XJQNEUGHGDNMHS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(CC)CC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of amide derivatives are highly dependent on substituents. Below is a comparative analysis of 2-ethyl-N-(2-ethylphenyl)butanamide and its analogs:
Table 1: Key Properties of this compound and Analogs
Physicochemical Properties
- Solubility : The hydroxyl group in 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide improves aqueous solubility via hydrogen bonding , whereas the target compound’s ethyl groups likely reduce solubility in polar solvents.
- Thermal Stability : Nitro-substituted analogs (e.g., ) may exhibit higher melting points due to strong intermolecular dipole interactions, while the target compound’s alkyl substituents could lower melting points.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
